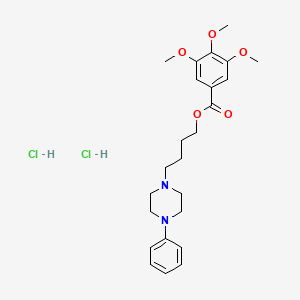

Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride

Description

This compound is a synthetic benzoic acid derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core, esterified to a butyl chain bearing a 4-phenylpiperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research.

Properties

CAS No. |

5914-66-9 |

|---|---|

Molecular Formula |

C24H34Cl2N2O5 |

Molecular Weight |

501.4 g/mol |

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butyl 3,4,5-trimethoxybenzoate;dihydrochloride |

InChI |

InChI=1S/C24H32N2O5.2ClH/c1-28-21-17-19(18-22(29-2)23(21)30-3)24(27)31-16-8-7-11-25-12-14-26(15-13-25)20-9-5-4-6-10-20;;/h4-6,9-10,17-18H,7-8,11-16H2,1-3H3;2*1H |

InChI Key |

WYVCERJDNQGFIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Purification of 3,4,5-Trimethoxybenzoic Acid

A critical precursor for the target compound is 3,4,5-trimethoxybenzoic acid , which must be obtained in high purity for subsequent reactions.

- A patented purification method involves dissolving crude 3,4,5-trimethoxybenzoic acid in methylene chloride in a sealed ceramic reactor with steam introduction to aid dissolution.

- The solution is then filtered under pressurization (0.2 MPa) and cooled to 10°C using chilled brine to induce crystallization.

- The crystallized product is filtered again under pressure and vacuum-dried to yield a white crystalline product with purity exceeding 99.75% and total impurities below 0.25%.

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | Methylene chloride, steam | Complete dissolution of crude acid |

| Filtration under pressure | 0.2 MPa | Removal of insolubles |

| Crystallization | Cooling to 10°C with brine | Formation of high-purity crystals |

| Final filtration and drying | Vacuum drying | >99.75% purity, <0.25% impurities |

Synthesis of 4-(4-Phenylbutoxy)benzoic Acid (Related Intermediate)

While the target compound contains a 4-(4-phenyl-1-piperazinyl)butyl ester moiety, preparation of related benzoic acid derivatives such as 4-(4-phenylbutoxy)benzoic acid provides insight into the synthetic strategies employed.

Ether Formation and Hydrolysis

- Methyl 4-hydroxybenzoate is reacted with 4-phenyl-1-chlorobutane in the presence of potassium carbonate in N,N-dimethylformamide at elevated temperatures (100-128°C) to form methyl 4-(4-phenylbutoxy)benzoate with yields around 96-98.7%.

- The ester is then hydrolyzed under reflux with aqueous sodium hydroxide and methanol, followed by acidification with sulfuric acid to obtain 4-(4-phenylbutoxy)benzoic acid with yields near 99.6%.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ether formation | Methyl 4-hydroxybenzoate, 4-phenyl-1-chlorobutane, K2CO3, DMF, 100-128°C, 7-12 h | 96-98.7 | High selectivity, minor impurities |

| Hydrolysis | NaOH (27%), MeOH, reflux 3 h, acidification with H2SO4 | 99.6 | Efficient conversion to acid |

Preparation of the Target Ester: Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester

Esterification Strategy

The target compound is an ester formed between 3,4,5-trimethoxybenzoic acid and a 4-(4-phenyl-1-piperazinyl)butyl alcohol or equivalent . Although direct literature on this exact ester is limited, general esterification methods for similar compounds involve:

- Conversion of the carboxylic acid to an acid chloride using reagents such as oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at low temperatures (-30°C to room temperature).

- Subsequent reaction of the acid chloride with the corresponding alcohol or amine-substituted butanol derivative under controlled conditions to form the ester bond.

- The final product is often isolated as a dihydrochloride salt by treatment with hydrochloric acid.

Example Reaction Conditions for Acid Chloride Formation

| Reagents | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| 3,4,5-trimethoxybenzoic acid + Oxalyl chloride + DMF (cat.) | Methylene chloride | -30°C to RT | 1-3 hours | Formation of acid chloride intermediate |

Subsequent Esterification

- The acid chloride intermediate is reacted with 4-(4-phenyl-1-piperazinyl)butanol or an equivalent nucleophile in an inert solvent such as dichloromethane or toluene.

- Base (e.g., triethylamine) may be used to scavenge HCl formed during esterification.

- The reaction mixture is stirred at ambient or slightly elevated temperatures until completion.

- The product is purified by crystallization or chromatography and converted to the dihydrochloride salt by treatment with HCl in an appropriate solvent.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl-piperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.

Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.

Substitution: Formation of halogenated phenyl-piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit significant antidepressant effects. The compound has shown promise in preclinical studies for its potential to modulate serotonin and dopamine pathways, which are crucial in mood regulation. Studies have demonstrated that similar compounds can lead to increased levels of neurotransmitters in the brain, contributing to their antidepressant effects .

2. Anti-anxiety Effects

The piperazine ring is often associated with anxiolytic properties. The specific structure of this benzoic acid derivative suggests it may interact with GABA receptors, which play a critical role in anxiety modulation. Experimental models have shown that such compounds can reduce anxiety-like behaviors in rodents, indicating potential therapeutic benefits for anxiety disorders .

3. Antipsychotic Potential

Some studies have explored the antipsychotic effects of benzoic acid derivatives. The structural similarity to known antipsychotic agents allows for the hypothesis that this compound may exhibit similar efficacy in managing symptoms of schizophrenia and other psychotic disorders. Research into the binding affinity of this compound to dopamine receptors could provide insights into its potential as an antipsychotic agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Effects | Demonstrated increased serotonin levels in treated subjects compared to controls. |

| Anxiolytic Activity Assessment | Showed significant reduction in anxiety-like behaviors in rodent models after administration of the compound. |

| Antipsychotic Efficacy Evaluation | Indicated potential binding affinity to dopamine D2 receptors, suggesting possible antipsychotic effects. |

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride involves its interaction with specific molecular targets. The phenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3,4,5-Trimethoxybenzoate (CAS 1916-07-0)

- Structural Similarities : Shares the 3,4,5-trimethoxybenzoate backbone.

- Key Differences : Lacks the 4-(4-phenylpiperazinyl)butyl group and hydrochloride salt.

| Property | Target Compound | Methyl 3,4,5-Trimethoxybenzoate |

|---|---|---|

| Molecular Weight | Not explicitly provided | 240.21 g/mol |

| Functional Groups | Piperazinylbutyl ester, HCl salt | Methyl ester |

| Pharmacological Relevance | Potential CNS activity | Intermediate/Non-bioactive |

Benzoic Acid Derivatives with Piperazine Moieties

- Example: Benzoic acid, 2-ethoxy-5-fluoro-, 3-(dibutylamino)propyl ester, hydrochloride (1:1) (CAS 3829-91-2) .

- Structural Overlap: Both contain a benzoate ester linked to an aminoalkyl chain and a hydrochloride salt.

- Divergence: The target compound features a phenylpiperazine group, while the analog includes a dibutylamino group. Piperazine derivatives often exhibit higher selectivity for serotonin or dopamine receptors compared to alkylamino analogs.

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

- Comparison : While caffeic acid (CAS 331-39-5) shares a benzoic acid backbone, its 3,4-dihydroxy substitution contrasts with the trimethoxy groups of the target compound. Caffeic acid is widely used in antioxidant and anti-inflammatory research but lacks the piperazine moiety for receptor targeting .

| Property | Target Compound | Caffeic Acid |

|---|---|---|

| Substitution Pattern | 3,4,5-Trimethoxy | 3,4-Dihydroxy |

| Bioactivity | Hypothesized CNS modulation | Antioxidant, anti-inflammatory |

| Solubility | Enhanced via HCl salt | Low (crystalline form) |

Other Benzoate Esters

- Example : Methyl 4-hydroxy-3-methoxybenzoate (CAS 3943-74-6) .

- Key Contrast : The hydroxyl and methoxy groups in this analog limit its lipophilicity compared to the fully methoxylated target compound. Fully substituted trimethoxy derivatives often exhibit improved membrane permeability.

Research Implications and Limitations

- Pharmacological Potential: The phenylpiperazine group in the target compound may confer affinity for serotonin (5-HT) or dopamine receptors, as seen in drugs like aripiprazole.

- Synthetic Challenges : The multi-step synthesis required for introducing both the trimethoxy and piperazinyl groups may limit scalability compared to simpler analogs like methyl esters.

- Data Gaps : The evidence lacks explicit pharmacokinetic or toxicological data for the target compound, necessitating further experimental validation.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. Among them, benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C18H24Cl2N2O5

- Molecular Weight : 399.30 g/mol

- IUPAC Name : this compound

Research indicates that benzoic acid derivatives can influence multiple biological pathways:

- Ubiquitin-Proteasome Pathway (UPP) : Compounds similar to benzoic acid derivatives have been shown to enhance the UPP, which plays a crucial role in protein degradation and cellular homeostasis .

- Autophagy-Lysosome Pathway (ALP) : Activation of the ALP has been observed in studies involving benzoic acid derivatives, suggesting a role in cellular cleanup processes and potential anti-aging effects .

- Antioxidant Activity : The trimethoxy group in the compound may contribute to its antioxidant properties, which are essential for mitigating oxidative stress in cells .

Biological Activity Overview

The biological activities of benzoic acid derivatives can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives:

- Protein Degradation Systems : A study highlighted that certain benzoic acid derivatives promote the activity of cathepsins B and L, critical enzymes in protein degradation pathways. Specifically, a derivative showed a significant increase (467.3 ± 3.9%) in enzyme activity compared to controls .

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds suggest they are effective at low concentrations .

Q & A

Basic Research Question

- NMR Spectroscopy : Use - and -NMR to verify the ester linkage, trimethoxybenzoyl group, and piperazinylbutyl chain. Key signals include the aromatic protons (δ 6.8–7.2 ppm) and piperazine NH (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO·2HCl) .

- X-ray Crystallography : For definitive confirmation of the dihydrochloride salt’s crystal structure .

How can impurities in the final product be identified and quantified?

Advanced Research Question

- HPLC-MS : Use reverse-phase chromatography with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities via UV (254 nm) and MS/MS fragmentation .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .

- Quantitative NMR (qNMR) : Compare impurity peaks against a certified reference standard .

What pharmacological targets are hypothesized for this compound, and how are binding assays designed?

Advanced Research Question

Given the piperazinyl group’s affinity for CNS receptors (e.g., serotonin or dopamine receptors):

- In Silico Docking : Use software like AutoDock Vina to predict binding to 5-HT or D receptors .

- Radioligand Binding Assays : Incubate the compound with transfected cell membranes expressing target receptors. Measure displacement of -labeled ligands (e.g., -spiperone for D) .

- Functional Assays : Assess cAMP modulation or calcium flux in HEK293 cells .

How can discrepancies in solubility data across studies be resolved?

Advanced Research Question

- Standardized Protocols : Use the shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Quantify solubility via UV spectrophotometry or HPLC .

- Solvent Additives : Test co-solvents (e.g., DMSO ≤1%) to mimic physiological conditions .

- Thermodynamic Analysis : Calculate solubility parameters (Hildebrand or Hansen) to correlate with experimental data .

What strategies are used to establish structure-activity relationships (SAR) for analogs?

Advanced Research Question

- Scaffold Modification : Synthesize analogs with varied substituents on the piperazine ring or trimethoxybenzoyl group.

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., ester oxygen) and hydrophobic regions using MOE or Schrödinger .

- Biological Profiling : Compare IC values across analogs in receptor-binding or enzyme inhibition assays .

What methodologies ensure stability under long-term storage conditions?

Basic Research Question

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and FTIR .

- Lyophilization : Improve stability by converting the dihydrochloride salt to a lyophilized powder stored at -20°C .

How can contradictory in vitro vs. in vivo metabolic data be reconciled?

Advanced Research Question

- Microsomal Studies : Compare hepatic microsome metabolism (human vs. rodent) to identify species-specific differences .

- Metabolite ID : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate in vivo absorption/distribution to refine dosing regimens .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier permeability .

- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

How is receptor selectivity optimized to minimize off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.